4-Chloro-2-methylbenzoyl fluoride
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Overview
Description
4-Chloro-2-methylbenzoyl fluoride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-2-methylbenzoyl fluoride typically involves the fluorination of 4-chloro-2-methylbenzoyl chloride. This reaction is carried out in the presence of anhydrous hydrogen fluoride as the fluorinating agent. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the safety and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylbenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chloro-2-methylbenzoic acid and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as pyridine.
Hydrolysis: Water or aqueous solutions, sometimes with a catalyst to speed up the reaction.
Major Products:
Amides and esters: From nucleophilic substitution reactions.
4-Chloro-2-methylbenzoic acid: From hydrolysis reactions.
Scientific Research Applications
4-Chloro-2-methylbenzoyl fluoride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylbenzoyl fluoride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
- 2-Methylbenzoyl fluoride
- 4-Chlorobenzoyl fluoride
- 2,4-Dichlorobenzoyl fluoride
Comparison: 4-Chloro-2-methylbenzoyl fluoride is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This combination of substituents affects its reactivity and physical properties, making it distinct from other benzoyl fluoride derivatives. For example, the presence of the chlorine atom increases the compound’s electrophilicity, while the methyl group provides steric hindrance, influencing the compound’s overall reactivity .
Properties
CAS No. |
75870-97-2 |
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Molecular Formula |
C8H6ClFO |
Molecular Weight |
172.58 g/mol |
IUPAC Name |
4-chloro-2-methylbenzoyl fluoride |
InChI |
InChI=1S/C8H6ClFO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3 |
InChI Key |
DMXBEFDSKNZEFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)F |
Origin of Product |
United States |
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